molecular formula C12H9BrClFN2 B8449116 3-Bromo-2-(4-chloro-2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

3-Bromo-2-(4-chloro-2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B8449116
M. Wt: 315.57 g/mol
InChI Key: CYSKDYCMIDHTLX-UHFFFAOYSA-N
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Patent
US04111681

Procedure details

A mixture of 6.3 parts of 2-(4-chloro-2-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazol-3(2H)-one, 7.9 parts of phosphorous oxybromide, 3.7 parts of N,N-diethylaniline and 10 parts of N,N-dimethylformamide was refluxed 24 hours and poured into 100 parts of water. After neutralizing with 50% aqueous sodium hydroxide solution, the mixture was extracted twice with 100 parts of diethyl ether. The ether extract was dried over anhydrous magnesium sulfate and the solvent was removed under a reduced pressure of 100 mm. Hg at ambient temperature. The crude product was recrystallized from ethanol-water to yield 2.1 parts of 3-bromo-2-(4-chloro-2-fluorophenyl)-2,4,5,6-tetrahydrocyclopentapyrazole melting at 106°-110°.
Name
2-(4-chloro-2-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazol-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=O)[C:11]3[CH2:14][CH2:15][CH2:16][C:10]=3[NH:9]2)=[C:4]([F:17])[CH:3]=1.P(Br)(Br)([Br:20])=O.C(N(CC)C1C=CC=CC=1)C.[OH-].[Na+]>O.CN(C)C=O>[Br:20][C:12]1[N:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=2[F:17])[N:9]=[C:10]2[CH2:16][CH2:15][CH2:14][C:11]=12 |f:3.4|

Inputs

Step One
Name
2-(4-chloro-2-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazol-3(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N1NC2=C(C1=O)CCC2)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with 100 parts of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under a reduced pressure of 100 mm. Hg at ambient temperature
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
BrC=1N(N=C2C1CCC2)C2=C(C=C(C=C2)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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